2-(naphthalen-1-yloxy)-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide
CAS No.:
Cat. No.: VC9072209
Molecular Formula: C24H16N2O4S
Molecular Weight: 428.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H16N2O4S |
|---|---|
| Molecular Weight | 428.5 g/mol |
| IUPAC Name | 2-naphthalen-1-yloxy-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]acetamide |
| Standard InChI | InChI=1S/C24H16N2O4S/c27-22(13-29-21-11-5-8-15-6-1-3-9-17(15)21)26-24-25-19(14-31-24)18-12-16-7-2-4-10-20(16)30-23(18)28/h1-12,14H,13H2,(H,25,26,27) |
| Standard InChI Key | CEGVRLSNLREEIT-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C=CC=C2OCC(=O)NC3=NC(=CS3)C4=CC5=CC=CC=C5OC4=O |
| Canonical SMILES | C1=CC=C2C(=C1)C=CC=C2OCC(=O)NC3=NC(=CS3)C4=CC5=CC=CC=C5OC4=O |
Introduction
Synthesis of Related Compounds
While specific synthesis details for 2-(naphthalen-1-yloxy)-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide are not available, related compounds often involve multi-step reactions. For instance, the synthesis of similar compounds typically involves the formation of intermediate structures like 2-(naphthalen-1-yloxy) acetohydrazide, which can be prepared by reacting 1-naphthol with ethyl chloroacetate followed by hydrazine hydrate . The incorporation of thiazole and chromene moieties would require additional steps involving appropriate thiazole precursors and chromene derivatives.
Biological Activities of Related Compounds
Compounds with similar structures have shown promising biological activities. For example, N-[3-chloro-2-oxo-4-(4-nitrophenyl)-azetidin-1-yl]-2-(naphthalen-1-yloxy) acetamide exhibits potent antibacterial activity against B. subtilis and E. coli . Additionally, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have demonstrated antimicrobial and anticancer properties . These findings suggest that compounds with diverse pharmacophores can exhibit a range of biological activities.
Spectroscopic Characterization
The characterization of organic compounds typically involves spectroscopic techniques such as IR, NMR, and mass spectrometry. For example, the IR spectrum of 2-(naphthalen-1-yloxy) acetohydrazide shows peaks indicative of amide and ether linkages . Similarly, the structure of 2-(naphthalen-1-yloxy)-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide would be confirmed by the presence of specific peaks in its IR and NMR spectra, reflecting the naphthalene, thiazole, and chromene components.
Data Table: Biological Activities of Related Compounds
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